molecular formula C17H14I2N2OS B11541768 2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11541768
M. Wt: 548.2 g/mol
InChI Key: GNADMKARWVHKMT-ZVBGSRNCSA-N
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Description

2-[(E)-[(3,5-Diiodo-4-methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene core, a methoxyphenyl group, and two iodine atoms, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3,5-diiodo-4-methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of 3,5-diiodo-4-methoxybenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction is carried out in an organic solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3,5-diiodo-4-methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The presence of iodine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like thiols or amines can replace the iodine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

2-[(E)-[(3,5-diiodo-4-methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3,5-diiodo-4-methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and ion channels, leading to alterations in cellular processes. For example, it has been shown to block potassium channels, affecting the afterhyperpolarization phase and increasing intracellular calcium levels . These interactions contribute to its bioactivity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-[(3,5-diiodo-4-methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • **2-[(E)-[(3,5-diiodo-4-methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Uniqueness

The uniqueness of 2-[(E)-[(3,5-diiodo-4-methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile lies in its specific structural features, such as the presence of iodine atoms and the benzothiophene core

Properties

Molecular Formula

C17H14I2N2OS

Molecular Weight

548.2 g/mol

IUPAC Name

2-[(E)-(3,5-diiodo-4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C17H14I2N2OS/c1-22-16-13(18)6-10(7-14(16)19)9-21-17-12(8-20)11-4-2-3-5-15(11)23-17/h6-7,9H,2-5H2,1H3/b21-9+

InChI Key

GNADMKARWVHKMT-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)/C=N/C2=C(C3=C(S2)CCCC3)C#N)I

Canonical SMILES

COC1=C(C=C(C=C1I)C=NC2=C(C3=C(S2)CCCC3)C#N)I

Origin of Product

United States

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